molecular formula C12H16N2 B1671773 Etryptamine CAS No. 2235-90-7

Etryptamine

Cat. No.: B1671773
CAS No.: 2235-90-7
M. Wt: 188.27 g/mol
InChI Key: ZXUMUPVQYAFTLF-UHFFFAOYSA-N

Mechanism of Action

Target of Action

Etryptamine, also known as alpha-ethyltryptamine (αET), primarily targets the monoamine oxidase enzyme . This enzyme plays a crucial role in the breakdown of monoamines, which are neurotransmitters such as serotonin, norepinephrine, and dopamine .

Mode of Action

This compound acts as a reversible monoamine oxidase inhibitor . By inhibiting this enzyme, this compound prevents the breakdown of monoamines, leading to an increase in their levels . This results in enhanced neurotransmission, which can have various effects on the body and mind .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine pathway . By inhibiting monoamine oxidase, this compound increases the levels of monoamines in the synaptic cleft . This can lead to downstream effects such as mood elevation and increased locomotor activity .

Pharmacokinetics

As a monoamine oxidase inhibitor, it is likely that this compound is well-absorbed and distributed throughout the body, where it can exert its effects .

Result of Action

The primary result of this compound’s action is an increase in monoamine neurotransmission . This can lead to various effects, including mood elevation and increased locomotor activity . It should be noted that this compound is less stimulating and hallucinogenic than other related compounds, such as alpha-methyltryptamine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the efficacy and stability of this compound . Additionally, individual factors such as genetics and overall health can also influence how this compound is metabolized and how it affects the body .

Biochemical Analysis

Biochemical Properties

Etryptamine plays a significant role in biochemical reactions, primarily through its interaction with monoamine oxidase enzymes. It acts as a non-hydrazine reversible inhibitor of monoamine oxidase, which leads to an increase in the levels of monoamines such as serotonin, norepinephrine, and dopamine . These interactions are crucial as they influence various physiological and psychological processes. This compound’s structural similarity to other indole-based psychedelics also contributes to its biochemical activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine . This release influences cell signaling pathways, particularly those involving serotonin receptors. This compound’s impact on gene expression and cellular metabolism is also notable, as it can lead to changes in mood and behavior . Additionally, this compound’s interaction with serotonin receptors can affect gastrointestinal motility and other physiological functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits monoamine oxidase, which prevents the breakdown of monoamines and increases their availability in the synaptic cleft . This compound also acts as a non-selective serotonin receptor agonist, which means it can bind to and activate multiple serotonin receptor subtypes . These interactions lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways, ultimately affecting mood, behavior, and other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization and downregulation . Additionally, this compound’s degradation products can have different biochemical activities, which may influence long-term cellular function . In vitro and in vivo studies have also observed that this compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can increase locomotor activity and elevate mood, similar to the effects of MDMA . At higher doses, this compound can induce neurotoxicity, particularly in serotonergic neurons . Threshold effects have been observed, where low doses produce mild stimulant effects, while higher doses can lead to more pronounced psychoactive and potentially adverse effects . Toxicity studies in animal models have highlighted the importance of careful dosage control when investigating this compound’s effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase enzymes. These enzymes metabolize this compound to produce indole-3-acetaldehyde, which can further be converted to other metabolites . This compound’s effects on metabolic flux and metabolite levels can influence various physiological processes, including neurotransmitter synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and localization . These interactions can affect this compound’s accumulation in specific tissues and its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding this compound’s subcellular localization is crucial for elucidating its biochemical and physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etryptamine can be synthesized through several methods. One common synthetic route involves the alkylation of tryptamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: Etryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various indole derivatives and substituted tryptamines, which can have different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Etryptamine’s unique combination of monoamine oxidase inhibition and serotonin release makes it a compound of significant interest in both scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMUPVQYAFTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate)
Record name Etryptamine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1046764
Record name alpha-Ethyltryptamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine.
Record name Etryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

2235-90-7
Record name α-Ethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etryptamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETRYPTAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061
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Record name alpha-Ethyltryptamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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